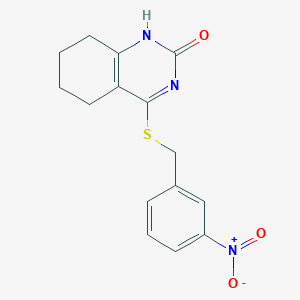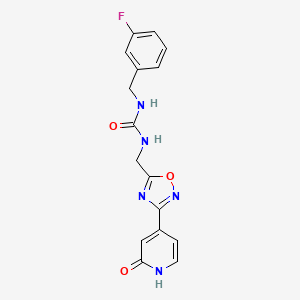
2-(4-((3,5-bis(Trifluoromethyl)phenyl)amino)-3,5-thiazolyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-((3,5-bis(Trifluoromethyl)phenyl)amino)-3,5-thiazolyl)acetic acid is a synthetic organic compound characterized by the presence of trifluoromethyl groups, a thiazole ring, and an acetic acid moiety
作用機序
Target of Action
Compounds with similar structures, such as 3,5-bis(trifluoromethyl)phenylboronic acid, have been used in the synthesis of various compounds, indicating a broad range of potential targets .
Mode of Action
Similar compounds have been involved in various organic transformations . The compound likely interacts with its targets through similar mechanisms, leading to changes in the target’s function.
Biochemical Pathways
Similar compounds have been used in the synthesis of various compounds, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
Similar compounds have been used in various organic transformations, which may provide some insight into the potential pharmacokinetic properties of this compound .
Result of Action
Similar compounds have shown activity against various strains of bacteria , suggesting that this compound may have similar effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((3,5-bis(Trifluoromethyl)phenyl)amino)-3,5-thiazolyl)acetic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.
Introduction of the Trifluoromethyl Groups: The trifluoromethyl groups are introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Coupling with the Amino Group: The 3,5-bis(trifluoromethyl)phenyl group is coupled with the thiazole ring through an amination reaction, often facilitated by a palladium catalyst.
Acetic Acid Moiety Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 2-(4-((3,5-bis(Trifluoromethyl)phenyl)amino)-3,5-thiazolyl)acetic acid can be used as a probe to study enzyme interactions and protein-ligand binding due to its potential bioactivity.
Medicine
Medically, this compound may serve as a lead compound for the development of new drugs, particularly those targeting diseases where trifluoromethyl groups enhance metabolic stability and bioavailability.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
類似化合物との比較
Similar Compounds
- 2-(4-((3,5-bis(Trifluoromethyl)phenyl)amino)-3,5-thiazolyl)propionic acid
- 2-(4-((3,5-bis(Trifluoromethyl)phenyl)amino)-3,5-thiazolyl)butyric acid
Uniqueness
Compared to similar compounds, 2-(4-((3,5-bis(Trifluoromethyl)phenyl)amino)-3,5-thiazolyl)acetic acid is unique due to its specific acetic acid moiety, which can influence its solubility and reactivity. The presence of the trifluoromethyl groups also imparts distinct electronic properties, making it a valuable compound for various applications.
特性
IUPAC Name |
2-[2-[3,5-bis(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F6N2O2S/c14-12(15,16)6-1-7(13(17,18)19)3-8(2-6)20-11-21-9(5-24-11)4-10(22)23/h1-3,5H,4H2,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWKYLXAVJLBSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC2=NC(=CS2)CC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F6N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4,5-triethoxybenzamide](/img/structure/B2815946.png)



![3-methyl-5-{(Z)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolane-2,4-dione](/img/structure/B2815951.png)

![N-(1-cyano-1-methylethyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B2815956.png)

![5-(furan-2-yl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2815959.png)


![5-bromo-3-({4-[1-(hydroxyimino)ethyl]phenyl}imino)-2,3-dihydro-1H-indol-2-one](/img/structure/B2815965.png)
![N-[(1,2-dimethyl-1H-indol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B2815967.png)
![N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE](/img/structure/B2815969.png)
